Sulopenem's mechanism and structure are fundamental to its application.
The following diagram illustrates the sequence of sulopenem's mechanism of action, from cellular entry to bacterial cell death.
Sulopenem's bactericidal pathway from cellular entry to cell lysis.
Sulopenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with particular utility against resistant pathogens.
Activity Against Gram-negative Bacteria Sulopenem shows potent activity against Enterobacterales, a family of bacteria that commonly cause urinary tract infections (UTIs) [5]. The table below summarizes its in vitro activity against key Gram-negative pathogens.
| Organism / Phenotype | Sulopenem MIC₅₀/₉₀ (mg/L) | Comparative Activity |
|---|---|---|
| Enterobacterales (Overall) | 0.03/0.25 [5] | Potent broad-spectrum activity [5]. |
| E. coli (ESBL-producing) | 0.03/0.06 [5] | Nearly identical to ertapenem and meropenem [1]. |
| K. pneumoniae (ESBL-producing) | 0.06/0.12 [5] | Nearly identical to ertapenem and meropenem [1]. |
| P. aeruginosa | — | Not active; exhibits high intrinsic resistance [4]. |
| S. maltophilia | — | Not active [4]. |
Activity Against Gram-positive Bacteria Sulopenem is also effective against several Gram-positive organisms, as shown in the following table.
| Organism | Comparative Activity |
|---|---|
| S. pneumoniae | MIC₉₀ for penicillin-resistant strains was 0.5 µg/ml; similar to imipenem and meropenem [6]. |
| MSSA | Greater activity than meropenem and ertapenem [1]. |
| E. faecalis | Greater activity than meropenem and ertapenem [1]. |
| MRSA | Not active, due to altered PBPs [1]. |
Bacterial resistance to sulopenem can arise through several established mechanisms [1]:
The data on sulopenem's efficacy and mechanism are derived from standard microbiological and genetic techniques.
Minimum Inhibitory Concentration (MIC) Determination
Time-Kill Kinetics Analysis
Genetic Analysis of Resistance
Sulopenem represents a significant advancement in addressing multidrug-resistant infections, particularly UTIs. Its dual IV/oral formulation and stability against many beta-lactamases make it a valuable option for antimicrobial stewardship programs.
The tables below summarize sulopenem's in vitro activity against key bacterial pathogens from recent surveillance studies.
Table 1: Activity of Sulopenem Against Enterobacterales [1] [2]
| Organism or Phenotype | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Inhibited at ≤1 mg/L |
|---|---|---|---|---|
| All Enterobacterales | 1,647 | 0.03 | 0.25 | 99.2% |
| Escherichia coli | 983 | 0.03 | 0.03 | 100.0% |
| Klebsiella spp. | 347 | 0.03 | 0.12 | 98.8% |
| Enterobacter cloacae species complex | 110 | 0.12 | 0.5 | 97.3% |
| Proteus mirabilis | 91 | 0.25 | 0.25 | 100.0% |
| ESBL-phenotype *E. coli* | Not Specified | 0.03 | 0.06 | Conserved Activity |
| ESBL-phenotype *K. pneumoniae* | Not Specified | 0.06 | 1 | Conserved Activity |
| Ciprofloxacin-non-susceptible | Not Specified | 0.03–0.06 | 0.12–0.5 | Conserved Activity |
Table 2: Activity Against Anaerobes and Comparison with Other Carbapenems [1] [3]
| Agent / Category | Details | Key Finding |
|---|---|---|
| Sulopenem vs. Anaerobes | 559 isolates (Bacteroides, Clostridium, etc.) | 98.9% inhibited at ≤4 mg/L; one of the most active agents tested, alongside meropenem. |
| Comparative Activity (Gram-negative) | Versus Enterobacterales | Generally less than ertapenem & meropenem, but greater than imipenem. Activity against ESBL-producing E. coli and K. pneumoniae is nearly identical to ertapenem and meropenem. |
| Comparative Activity (Gram-positive) | Versus organisms like MSSA and Enterococci | Greater than meropenem and ertapenem. |
The data in the tables above were generated using standardized reference methods. Further studies have employed more advanced techniques to characterize sulopenem's antimicrobial properties.
Sulopenem, like other beta-lactams, is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis [6] [3].
Sulopenem's mechanism of action and common resistance pathways. Resistance arises from porin changes in Klebsiella spp., efflux pumps in Pseudomonas aeruginosa, and carbapenemase production [3].
Sulopenem etzadroxil (brand name: Orlynvah) received FDA approval in October 2024 for treating uncomplicated urinary tract infections in adult women with limited alternative options [6] [2].
Sulopenem etzadroxil is an ester prodrug of the active antibacterial moiety, sulopenem [1] [2]. After oral administration, intestinal esterases hydrolyze the prodrug, releasing sulopenem into the systemic circulation [1].
The bactericidal action of sulopenem results from inhibition of bacterial cell wall synthesis. Like other beta-lactams, it binds to Penicillin-Binding Proteins (PBPs), specifically alkylating serine residues and inhibiting peptidoglycan cross-linking [3] [2].
Diagram of the prodrug activation and mechanism of action of sulopenem etzadroxil.
The following table summarizes the key pharmacokinetic parameters for the active sulopenem when the prodrug is administered as the combination product Orlynvah (sulopenem etzadroxil and probenecid) with a high-fat meal [3] [1].
| Parameter | Value for Sulopenem (Fed State) | Value for Probenecid (Fed State) |
|---|---|---|
| Oral Bioavailability | 64% | Information Not Specificed |
| Time to Cmax (Tmax) | 2 hours | 2 hours |
| Apparent Volume of Distribution (Vd) | 92.09 L | 11.94 L |
| Protein Binding | ~11% | Information Not Specificed |
| Elimination Half-Life (t½) | 1.28 hours | 3.83 hours |
| Apparent Clearance (CL/F) | 50.55 L/h | Information Not Specificed |
| Route of Elimination | Feces (44.3%, 26.9% unchanged) Urine (40.8%, 3.1% unchanged) | Information Not Specificed |
Impact of Food and Probenecid: Administration with a high-fat meal significantly increases the oral bioavailability of sulopenem from 40% (fasted) to 64% (fed) [3]. Probenecid inhibits the renal tubular secretion of sulopenem, thereby increasing its systemic exposure [1].
Renal Impairment: Systemic exposure of sulopenem increases with the degree of renal impairment. No dosage adjustment is needed for CrCL ≥15 mL/min, but use is not recommended in patients with CrCL <15 mL/min or on hemodialysis [3] [4].
The efficacy of sulopenem is best described by the percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration (%fT > MIC) [5].
Relationship between sulopenem PK-PD index and bactericidal effect targets.
These targets were established through dynamic in vitro infection models against Enterobacterales. The following experimental protocol details the methodology:
Objective: To characterize the pharmacokinetics-pharmacodynamics (PK-PD) of sulopenem and identify the index and target most predictive of efficacy against Enterobacterales [5].
Methodology:
Approved Indication: Treatment of uUTI caused by Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis in adult women with limited or no alternative oral antibacterial options [3] [4] [6].
Limitations of Use: Not indicated for complicated UTIs (cUTI) or complicated intra-abdominal infections (cIAI), either for primary treatment or as intravenous step-down therapy [1] [4].
Clinical Trial Evidence (REASSURE Trial): A Phase 3, double-blind study compared sulopenem etzadroxil/probenecid with amoxicillin/clavulanate in adult women with uUTI [1].
| Patient Population & Endpoint | Sulopenem Etzadroxil/Probenecid | Amoxicillin/Clavulanate | Treatment Difference |
|---|
| Micro-MITT (Susceptible to Amox/Clav) Composite Response (Clinical + Micro) | 61.7% | 55.0% | 6.7% (95% CI: 0.3% to 13%) | | Micro-MITT (Non-susceptible to Amox/Clav) Composite Response (Clinical + Micro) | 52.4% | 68.0% | -15.6% (95% CI: -37.5% to 9.1%) |
Definitions:
Common Adverse Reactions (≥2%) [4] [6]:
Serious Warnings and Precautions [4] [6]:
Sulopenem etzadroxil represents a targeted therapeutic option for a specific, challenging patient population. Its development highlights key strategies in antibiotic design, including prodrug technology and pharmacokinetic enhancement.
The table below summarizes the key pharmacokinetic data for sulopenem following oral administration of its prodrug, sulopenem etzadroxil, in combination with probenecid [1] [2].
| Parameter | Fasted State | Fed State (High-Fat Meal) | Notes |
|---|---|---|---|
| Oral Bioavailability | 40% | 64% | Prodrug hydrolysis by intestinal esterases [1] [2] |
| Apparent Volume of Distribution (Vd) | 134 L | 92.09 L | Fed state reduces Vd [1] |
| Time to Cmax (Tmax) | 1 hour | 2 hours | For active sulopenem [1] |
| Elimination Half-Life (t1/2) | 1.18 hours | 1.28 hours | [1] |
| Apparent Clearance (CL/F) | 77.6 L/h | 50.55 L/h | Reduced clearance with food [2] |
| Protein Binding | ~11% | ~11% | Minimally protein-bound [2] |
| Route of Elimination | Feces (44.3%, 26.9% as unchanged drug); Urine (40.8%, 3.1% as unchanged drug) | After a single radiolabeled dose [1] [2] |
Understanding the foundational experiments that established the pharmacokinetic-pharmacodynamic (PK/PD) relationship for sulopenem is crucial for research and development.
This methodology was used to characterize the PK/PD of sulopenem against Enterobacterales and identify the efficacy index [3].
The experimental workflow for establishing sulopenem's PK/PD relationship is outlined below:
The fixed-dose combination with probenecid is a critical aspect of the oral formulation's design [1] [2].
The relationship between PK parameters and antibacterial effect is central to dosing strategy.
The following diagram illustrates the core PK/PD principles and the role of probenecid:
Probenecid critically alters sulopenem's pharmacokinetics by inhibiting its renal secretion. The following diagram illustrates the journey of sulopenem in the body and the points where probenecid acts.
Sulopenem pharmacokinetics and probenecid inhibition of renal secretion.
Excretion Pathways: After a single radiolabeled dose of sulopenem etzadroxil, excretion of sulopenem was 44.3% in feces (26.9% as unchanged drug) and 40.8% in urine (only 3.1% as unchanged drug) [1]. The high fecal excretion and low percentage of unchanged drug in urine highlight the critical role of probenecid in blocking renal clearance.
Impact of Probenecid: Sulopenem is a substrate of the organic anion transporter 3 (OAT3) [2]. Probenecid, an OAT3 inhibitor, co-formulated with sulopenem etzadroxil, reduces the renal tubular secretion of sulopenem [1] [2]. This inhibition increases the systemic availability (AUC) of sulopenem, making the oral therapy effective [2].
Renal function significantly affects sulopenem pharmacokinetics, though no dosage adjustment is recommended for CrCl ≥15 mL/min [1] [2].
| Renal Function (CrCl) | Impact on Sulopenem AUC (vs. Normal) |
|---|---|
| Mild Impairment (60-89 mL/min) | 2-fold increase [1] |
| Moderate Impairment (30-59 mL/min) | 3-fold increase [1] |
| Severe Impairment (15-29 mL/min) | 7.4-fold increase [1] |
Administration is not recommended in patients with a CrCl <15 mL/min or on hemodialysis due to a lack of pharmacokinetic data [1] [3].
The pharmacokinetic data is primarily derived from human clinical trials following standardized protocols.
Data Source: Parameters like half-life and volume of distribution were determined in Phase 1 studies following single oral dose administration in both fasted and fed states [1]. Excretion data comes from studies using a single radiolabeled dose to track the drug's fate [1].
Dosing Regimen Validation: A hollow-fiber in vitro infection model simulated human drug concentration-time profiles in urine following a 500 mg twice-daily dose [4]. This study confirmed the regimen's efficacy in reducing bacterial burden and preventing resistance amplification over five days [4].
The core structural feature of sulopenem that confers stability against DHP-1 is the presence of a sulfur atom at the 1 position of the five-membered ring fused to the β-lactam ring. This classifies it as a thiopenem rather than a carbapenem [1] [2].
This inherent stability is a key advantage in drug design, potentially simplifying its formulation and use compared to older agents.
The table below summarizes how sulopenem's DHP-1 stability compares to other relevant antibiotics.
| Antibiotic | Antibiotic Class | Structural Feature at Position 1 | Stability Against Renal DHP-1 | Clinical Requirement |
|---|---|---|---|---|
| Sulopenem | Penem (Thiopenem) | Sulfur [2] | Stable [3] [2] | Does not require a DHP-1 inhibitor [3] |
| Imipenem | Carbapenem | Carbon [2] | Unstable [4] | Must be administered with cilastatin [2] [4] |
| Meropenem | Carbapenem | Carbon (with protective methyl group) [2] | Stable [2] | Does not require a DHP-1 inhibitor |
| Tebipenem | Carbapenem | Carbon (with protective methyl group) [2] | Stable [2] | Does not require a DHP-1 inhibitor |
Research on DHP-1 stability often involves specific biochemical and cell-based assays. While detailed protocols for sulopenem itself were not fully available in the search results, the established methods for imipenem provide a clear experimental framework.
In Vitro Metabolism Assay: This method directly assesses whether an antibiotic is a substrate for the DHP-1 enzyme.
Cellular Cytotoxicity Assay: This method evaluates the functional consequence of DHP-1-mediated hydrolysis in a more physiologically relevant system.
The following diagram illustrates the logical workflow for these key experiments:
Sulopenem's stability against DHP-1 is a critical feature that enhances its clinical profile and utility in drug development.
The key Phase 3 trial (SURE-2) evaluated IV sulopenem for cUTI, including acute pyelonephritis. While the regimen was well-tolerated, it did not meet the primary non-inferiority endpoint compared to the standard of care [1] [2].
The table below summarizes the trial design and key outcomes:
| Trial Aspect | SURE-2 (Phase 3) Details |
|---|---|
| ClinicalTrials.gov ID | Not provided in search results; refer to original publication [1]. |
| Study Objective | Demonstrate non-inferiority of IV sulopenem → oral sulopenem vs. IV ertapenem → oral comparator [1]. |
| Patient Population | Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute pyelonephritis [1]. |
| Intervention Regimen | Test Arm: IV Sulopenem (1000 mg once daily) for ≥5 days, then oral sulopenem etzadroxil/probenecid (500 mg/500 mg twice daily) [1]. |
| Comparator Regimen | Control Arm: IV Ertapenem (1000 mg once daily) for ≥5 days, then oral ciprofloxacin (500 mg twice daily) or amoxicillin-clavulanate (875 mg/125 mg twice daily) based on pathogen susceptibility [1]. |
| Primary Endpoint | Overall success (combined clinical cure + microbiologic eradication) at Test-of-Cure (Day 21) in the microbiologic modified intent-to-treat (mMITT) population [1]. |
| Key Efficacy Result | Sulopenem: 67.8% vs. Comparator: 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1%). Non-inferiority was not demonstrated [1]. |
| Safety Results | Both IV and oral sulopenem were well-tolerated, with a safety profile comparable to the comparator regimen [1] [2]. |
The dosing rationale for IV sulopenem is based on its time-dependent antibacterial activity, similar to other beta-lactams. The goal is to optimize the duration that free drug concentrations exceed the pathogen's Minimum Inhibitory Concentration (fT > MIC) [3] [2].
| PK/PD Parameter | Value / Target |
|---|---|
| Protein Binding | ~11% (Highly unbound) [2] |
| Primary PK/PD Index | fT > MIC (Percentage of time free drug concentration exceeds the MIC) [3] |
| Target for Bacteriostasis | fT > MIC of 8.6% - 17% [2] |
| Target for 2-log10 Kill | fT > MIC of 12% - 28% [2] |
| IV Dose | 1000 mg administered once every 24 hours [1] |
| IV Infusion Duration | Not specified in results; refer to trial protocol for details. |
| Switch to Oral Therapy | After at least 5 days of IV therapy, if patient is clinically improving, can tolerate oral medication, and baseline pathogen is susceptible [1]. |
Sulopenem is a thiopenem antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall synthesis. The following diagram illustrates its mechanism of action and the factors influencing its efficacy.
For researchers, detailed methodologies from key studies are outlined below.
This protocol characterizes the PK/PD of sulopenem against Enterobacterales.
Sulopenem etzadroxil/probenecid (marketed as Orlynvah) is a novel oral antibacterial combination therapy recently approved for treating uncomplicated urinary tract infections (uUTIs) in adult women with limited alternative treatment options [1] [2]. This fixed-dose combination consists of sulopenem etzadroxil (a penem antibacterial prodrug) and probenecid (a renal tubular transport inhibitor) [2]. Unlike traditional carbapenems that require intravenous administration, this formulation represents the first oral penem available in the U.S., offering a crucial therapeutic option for infections caused by multidrug-resistant pathogens [3] [4].
The coadministration with food significantly impacts the pharmacokinetics of sulopenem, substantially enhancing its oral bioavailability [5]. This document provides detailed experimental protocols and analytical considerations for evaluating these food effects in preclinical and clinical development settings.
Sulopenem etzadroxil is an ester prodrug that requires hydrolysis by intestinal esterases to form the active metabolite, sulopenem [5] [6]. Probenecid enhances systemic exposure to sulopenem by inhibiting its renal tubular secretion via organic anion transporter 3 (OAT3) [3]. When administered with food, particularly high-fat meals, the bioavailability of sulopenem increases substantially through several potential mechanisms: delayed gastric emptying, increased lymphatic absorption, and enhanced solubility of the lipophilic prodrug [5].
Table 1: Pharmacokinetic Parameters of Sulopenem Under Fasted and Fed Conditions
| Parameter | Fasted State | Fed State (High-Fat Meal) | Notes |
|---|---|---|---|
| Oral Bioavailability | 40% [5] | 64% [5] | 60% relative increase with food |
| Tmax (Sulopenem) | 1 hour [5] | 2 hours [5] | Meal delays time to peak concentration |
| Tmax (Probenecid) | 3 hours [5] | 2 hours [5] | Food synchronizes Tmax for both components |
| Apparent Volume of Distribution (Sulopenem) | 134 L [5] | 92.09 L [5] | Food reduces distribution volume |
| Elimination Half-life (Sulopenem) | 1.18 hours [5] | 1.28 hours [5] | Minor prolongation with food |
| Elimination Half-life (Probenecid) | 2.93 hours [5] | 3.83 hours [5] | Moderate prolongation with food |
The administration of sulopenem etzadroxil/probenecid with a high-fat meal increases the area under the curve (AUC) of oral sulopenem by 23.6% when administered alone and by 62% when administered with probenecid [6]. This demonstrates a synergistic effect between food and probenecid in enhancing systemic exposure. The recommended high-fat meal is defined as containing 800-1000 calories, with approximately 50% of total calories from fat (400-500 calories from fat) [5] [3].
Diagram 1: Metabolic pathway of sulopenem etzadroxil/probenecid showing key points where food intake influences bioavailability. OAT3 = organic anion transporter 3.
Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of sulopenem etzadroxil and probenecid in healthy adult subjects.
Study Design: Randomized, open-label, two-period, two-treatment, single-dose crossover study [5].
Subjects:
Treatments:
Washout Period: Minimum of 3 days between treatments (approximately 5-7 half-lives)
Standardized Meal Composition:
Pharmacokinetic Sampling:
Urine Collection:
Sample Preparation:
LC-MS/MS Conditions:
Validation Parameters:
Noncompartmental Analysis:
Statistical Analysis:
Renal Impairment:
Other Populations:
Table 2: Clinically Significant Drug Interactions with Sulopenem Etzadroxil/Probenecid
| Interacting Drug | Interaction Mechanism | Clinical Effect | Recommendation |
|---|---|---|---|
| Ketorolac | Competition for OAT1/OAT3 transport [3] | Increased ketorolac exposure | Contraindicated [2] |
| Ketoprofen | Competition for OAT1/OAT3 transport [3] | Increased ketoprofen exposure | Contraindicated [7] |
| Valproic Acid | Minimal interaction (unlike carbapenems) [3] | Only 8% reduction in valproic acid exposure | No dose adjustment needed |
| Naproxen | OAT competition [1] | Potential increased NSAID exposure | Use with caution; monitor |
The significant food effect observed with sulopenem etzadroxil/probenecid presents both challenges and opportunities in clinical practice. The 60% increase in bioavailability with food enhances therapeutic efficacy but introduces variability that must be managed through appropriate patient counseling [5] [3]. The requirement for a high-fat meal (800-1000 calories) may present practical challenges for some patients, particularly those with dietary restrictions or reduced appetite [3].
Future research should focus on:
For clinical application, patients should be specifically instructed to take sulopenem etzadroxil/probenecid with the largest meal of the day, ideally containing substantial fat content, to maximize antibiotic exposure and therapeutic efficacy [1] [2].
Sulopenem is a novel thiopenem antibiotic with both intravenous (IV) and oral formulations developed to address multidrug-resistant Gram-negative pathogens, particularly those causing urinary tract infections (UTIs). Its development is strategically important due to the rising global incidence of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and fluoroquinolone-resistant Escherichia coli, which have rendered many standard oral therapies ineffective [1] [2]. Sulopenem exhibits a spectrum of activity similar to ertapenem and demonstrates potent in vitro activity against ESBL-producing E. coli and Klebsiella pneumoniae, making it a promising candidate for both uncomplicated and complicated UTIs [3] [1]. The availability of a sequential IV-to-oral therapy option facilitates earlier hospital discharge and represents a significant advancement in outpatient parenteral antibiotic therapy [1] [4].
Phase 3 clinical trials have evaluated sulopenem for both uncomplicated and complicated UTIs, providing critical efficacy and safety data.
Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials of Sulopenem in UTIs
| Trial Population | Intervention | Comparator | Primary Endpoint | Overall Success Rate (%) | Statistical Outcome |
|---|---|---|---|---|---|
| uUTI (mMITT-R) [5] | Oral Sulopenem (5 days) | Oral Ciprofloxacin (3 days) | Overall success (clinical + microbiologic) at Day 12 | 62.6 vs 36.0 | Superiority (Difference: 26.6%; 95% CI: 15.1-37.4; p<0.001) |
| uUTI (mMITT-S) [5] | Oral Sulopenem (5 days) | Oral Ciprofloxacin (3 days) | Overall success (clinical + microbiologic) at Day 12 | 66.8 vs 78.6 | Not Non-Inferior (Difference: -11.8%; 95% CI: -18.0 to -5.6) |
| cUTI (mMITT) [4] | IV → Oral Sulopenem | IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-clavulanate | Overall success at Test-of-Cure (Day 21) | 67.8 vs 73.9 | Not Non-Inferior (Difference: -6.1%; 95% CI: -12.0 to -0.1) |
Table 2: Patient Demographics and Key Secondary Findings
| Parameter | uUTI Trial Details [5] | cUTI Trial Details [4] |
|---|---|---|
| Patient Population | Women with uUTI (≥2 symptoms, pyuria, bacteriuria) | Hospitalized adults with cUTI or acute pyelonephritis |
| Prevalence of Resistant Pathogens | Defined cohorts for ciprofloxacin-nonsusceptible (mMITT-R) and susceptible (mMITT-S) pathogens | ESBL-producing organisms: 26.6%; Fluoroquinolone-nonsusceptible pathogens: 38.6% |
| Key Safety Finding | Diarrhea more frequent with sulopenem (12.4% vs 2.5%) | Both IV and oral sulopenem well-tolerated, safety comparable to comparator |
The efficacy of sulopenem is highly dependent on the susceptibility profile of the infecting pathogen. In uUTI patients with ciprofloxacin-nonsusceptible baseline pathogens, sulopenem demonstrated superior efficacy over ciprofloxacin, establishing its value for treating drug-resistant infections [5]. The failure to demonstrate non-inferiority in the ciprofloxacin-susceptible uUTI population and the overall cUTI population was largely driven by a higher rate of asymptomatic bacteriuria (ASB) post-treatment in the sulopenem groups compared to those who received fluoroquinolones [5] [4]. This suggests that while sulopenem is effective at resolving clinical symptoms, its performance on microbiologic endpoints may differ from comparator drugs.
The following diagram outlines the general design and participant flow for the phase 3 cUTI trial.
The potent clinical efficacy of sulopenem against drug-resistant uropathogens is underpinned by its robust in vitro activity.
The development of sulopenem occurs against a challenging backdrop of antimicrobial resistance (AMR) and a strained antibiotic development ecosystem. Large pharmaceutical companies have largely exited antibiotic research due to economic challenges, placing the onus on smaller biotechs like Iterum Therapeutics [6]. This makes the development of promising agents like sulopenem, particularly with its convenient oral formulation, critically important for public health. The high prevalence of fluoroquinolone-resistant and ESBL-producing E. coli in community-acquired UTIs in many regions, including Japan, underscores the urgent need for new oral treatment options like sulopenem [2]. Future work will likely focus on optimizing dosing strategies based on the robust pharmacodynamic data and potentially pursuing targeted indications for infections caused by resistant pathogens, where sulopenem has demonstrated clear superiority [3] [5].
Sulopenem is a novel thiopenem β-lactam antibiotic with both intravenous and oral formulations developed to address the growing challenge of multidrug-resistant bacterial infections, particularly in urinary tract infections (UTIs). As a penem antibiotic, sulopenem demonstrates a unique mechanism of action involving binding to penicillin-binding proteins (PBPs) and L,D-transpeptidases, effectively inhibiting both classic and alternative peptidoglycan cross-linking pathways in bacterial cell wall synthesis. This dual targeting strategy enhances its activity against resistant strains that may evade conventional β-lactams. Sulopenem exhibits potent anti-β-lactamase stability, maintaining activity against extended-spectrum β-lactamase (ESBL)-producing and AmpC-type β-lactamase-producing Enterobacterales, which represent increasing treatment challenges in clinical practice.
The recent approval of sulopenem etzadroxil/probenecid (the oral formulation) by the US FDA for treatment of uncomplicated UTIs in adult women with limited alternative treatment options underscores the importance of reliable susceptibility testing methods for this agent. With resistance to first-line UTI treatments such as nitrofurantoin and trimethoprim-sulfamethoxazole increasing globally, sulopenem represents a valuable therapeutic alternative particularly against resistant uropathogens. Accurate determination of minimum inhibitory concentrations (MICs) and implementation of appropriate susceptibility testing protocols are therefore essential for both clinical microbiology laboratories and pharmaceutical development programs. These application notes provide detailed methodologies for sulopenem susceptibility testing using standardized reference methods, quality control procedures, and interpretation guidelines to support researchers, scientists, and drug development professionals in their evaluation of this promising agent [1] [2].
The broth microdilution (BMD) method serves as the reference standard for determining the minimum inhibitory concentration (MIC) of sulopenem against bacterial isolates. This quantitative method provides precise measurement of antibiotic potency by establishing the lowest concentration that prevents visible growth of a microorganism under standardized conditions. The BMD method is particularly valuable for susceptibility surveillance studies and regulatory evaluations of new antimicrobial agents, offering reproducible results that can correlate with clinical outcomes. For sulopenem, BMD testing follows Clinical and Laboratory Standards Institute (CLSI) guidelines (specifically M07) using cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium, which ensures optimal cation concentrations that do not interfere with antibiotic activity [3].
The methodology involves preparing twofold serial dilutions of sulopenem across a concentration range typically spanning from 0.015 μg/mL to 16 μg/mL, though this range may be adjusted based on expected MIC values for target organisms. Each dilution is dispensed into wells of a microdilution tray, which is then inoculated with a standardized bacterial suspension. Following incubation, MIC endpoints are determined by visual inspection or automated reading systems. The reliability of BMD for sulopenem testing has been established through comprehensive multi-laboratory studies that demonstrated excellent reproducibility and accuracy when performed according to standardized protocols. This method forms the foundation for establishing interpretive criteria and quality control ranges for sulopenem susceptibility testing [3].
Table 1: Required materials and reagents for sulopenem broth microdilution testing
| Category | Specific Requirements |
|---|---|
| Antimicrobial Agent | Sulopenem reference powder of known potency (provided by Pfizer Inc. in development studies) |
| Growth Medium | Cation-adjusted Mueller-Hinton broth (CAMHB), prepared from commercial sources (e.g., Difco; Becton, Dickinson) |
| Dilution System | Sterile microdilution trays (96-well U-bottom plates recommended) |
| Inoculation System | Adjustable multichannel pipettes (1-10 μL, 5-50 μL, 30-300 μL ranges) and sterile tips |
| Bacterial Strains | Clinical isolates and quality control strains (E. coli ATCC 25922) |
| Standardization Equipment | Spectrophotometer or densitometer for inoculum preparation |
| Incubation Conditions | Ambient air incubator maintained at 35°C ± 2°C |
Antimicrobial Solution Preparation: Prepare a stock solution of sulopenem in the appropriate solvent (sterile water or buffer specified by manufacturer) at a concentration of 1280 μg/mL or higher. Filter-sterilize the solution using a 0.22 μm membrane filter. Prepare working solutions through serial dilution in CAMHB to achieve twice the desired final concentration range.
Panel Preparation: Dispense 50 μL of each sulopenem working solution into respective wells of the microdilution tray. Include growth control wells (antibiotic-free CAMHB) and sterility control wells (uninoculated CAMHB). Trays may be prepared in batches and stored at -70°C or lower if not used immediately, with stability testing recommended to ensure antibiotic potency retention.
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight (18-24 hour) agar plate. Suspend colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for Enterobacterales). Dilute the suspension in CAMHB to obtain a final inoculum density of approximately 5 × 10^5 CFU/mL, confirmed by colony counting if necessary.
Inoculation and Incubation: Add 50 μL of the standardized inoculum to each well of the microdilution tray, resulting in a 1:1 dilution of both antibiotic and inoculum (final sulopenem concentrations represent intended test values and final inoculum approximately 2.5 × 10^5 CFU/mL). Seal trays to prevent evaporation and incubate in ambient air at 35°C ± 2°C for 16-20 hours.
Reading and Interpretation: Examine trays for visible growth after the incubation period. The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth. Compare growth in antibiotic-containing wells with the growth control well (should show confluent growth) and sterility control (should show no growth). For sulopenem, proposed interpretive criteria are: susceptible ≤ 0.5 μg/mL, intermediate = 1 μg/mL, and resistant ≥ 2 μg/mL [3].
Figure 1: Broth Microdilution Workflow for Sulopenem MIC Determination
The disk diffusion method (also known as the Kirby-Bauer test) provides a practical, cost-effective alternative for sulopenem susceptibility testing that is accessible to laboratories without specialized equipment required for broth microdilution. This qualitative method measures the zone of inhibition around a paper disk impregnated with a defined concentration of sulopenem, which correlates with bacterial susceptibility to the antibiotic. The diameter of the inhibition zone provides a reliable predictor of clinical efficacy when interpreted using established breakpoints. For sulopenem, extensive development studies have established that a 2-μg disk mass provides optimal discrimination between susceptible and resistant populations, with proposed interpretive criteria of ≤0.5/1/≥2 μg/mL corresponding to susceptible/intermediate/resistant categories respectively [3].
The disk diffusion method offers several advantages for sulopenem testing in both clinical and research settings. It enables testing of multiple antibiotics simultaneously on a single agar plate, requires minimal specialized equipment, and has lower operational costs compared to automated or reference dilution methods. Additionally, disk diffusion testing generates rapid results that can guide therapy decisions within 16-24 hours. The method has demonstrated excellent reproducibility in multi-laboratory studies, with 99.0% of quality control results (470/475) falling within the established range of 24-30 mm for E. coli ATCC 25922 across different disk lots and media sources. This reliability, combined with the method's practicality, makes disk diffusion an invaluable tool for both routine susceptibility testing and antimicrobial resistance surveillance programs for sulopenem [3].
Table 2: Disk diffusion testing components and specifications for sulopenem
| Component | Specifications |
|---|---|
| Sulopenem Disk | 2-μg disk mass (Liofilchem manufacturer used in validation studies) |
| Agar Medium | Mueller-Hinton agar (MHA) from approved manufacturers (BD-BBL, Oxoid) |
| Standardization | 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) |
| QC Strains | E. coli ATCC 25922 (expected zone diameter: 24-30 mm) |
| Incubation | 35°C ± 2°C in ambient air for 16-20 hours |
| Measurement | Digital calipers or automated zone readers recommended |
The detailed procedure for sulopenem disk diffusion testing involves the following critical steps:
Agar Plate Preparation: Pour Mueller-Hinton agar plates to a uniform depth of 4 mm, which corresponds to approximately 60-70 mL in standard 150-mm plates or 25-30 mL in 100-mm plates. Allow plates to dry at room temperature, ensuring surface moisture has evaporated before use (typically 10-30 minutes with lids slightly ajar).
Inoculum Standardization: Prepare a bacterial suspension directly from overnight agar cultures by selecting 3-5 well-isolated colonies and suspending in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). This standardization is critical as both lighter and heavier inoculums may yield false-resistant or false-susceptible results, respectively.
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension, remove excess fluid by rotating against the container wall, and swab the entire agar surface in three directions (rotating approximately 60° each time) to ensure confluent growth.
Disk Application: Apply sulopenem 2-μg disks to the inoculated agar surface using sterile forceps or an automated dispenser, pressing gently to ensure complete contact. Place disks at least 24 mm from center to center to prevent overlapping zones of inhibition.
Incubation and Reading: Invert plates and incubate at 35°C ± 2°C within 15 minutes of disk application. After 16-20 hours of incubation, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter using reflected light against a dark background. For sulopenem, proposed interpretive criteria based on correlation with MIC values are as follows: susceptible ≥ ______ mm, intermediate ______-______ mm, and resistant ≤ ______ mm (specific zone diameter correlates pending CLSI finalization) [3].
Implementation of robust quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of sulopenem susceptibility testing results. Comprehensive multi-laboratory studies have established specific QC ranges for both broth microdilution and disk diffusion methods using the standard quality control strain E. coli ATCC 25922. For the reference broth microdilution method, the acceptable MIC range for this QC strain is 0.015 to 0.06 μg/mL, while for disk diffusion testing using the 2-μg sulopenem disk, the established zone diameter range is 24 to 30 mm. These ranges were validated in an eight-laboratory study that demonstrated 99.0% (470/475) of results fell within the specified limits, confirming the excellent reproducibility of sulopenem susceptibility testing across different laboratories, media lots, and disk manufacturers [3].
Routine QC testing should be performed according to CLSI guidelines M23 and M100, with weekly verification of QC ranges or whenever a critical component changes (new reagent lot, new media shipment, etc.). Laboratories should establish internal quality control programs that include testing of E. coli ATCC 25922 each testing day or in accordance with their standardized QC protocols. Acceptance criteria require that a minimum of 95% of QC results (19 of 20 consecutive tests) fall within the established ranges. Any deviation outside these limits should trigger investigation into potential methodological errors, including verification of inoculum density, antibiotic potency, media quality, incubation conditions, and endpoint interpretation. Documentation of all QC results, including any corrective actions taken, is essential for maintaining testing validity and regulatory compliance [3].
During the development of sulopenem susceptibility testing methods, comprehensive error rate bounding analyses were conducted in accordance with CLSI guideline M23 to evaluate the performance of proposed interpretive criteria. These analyses examined the correlation between MIC values determined by broth microdilution and zone diameters from disk diffusion testing across a large collection of Enterobacterales isolates (n = 2,856). The results demonstrated excellent agreement between methods with minimal interpretive errors - no very major errors (false susceptible results) and only one major error (false resistant result) were observed. This exceptional performance indicates that the proposed sulopenem breakpoints (susceptible ≤ 0.5 μg/mL, intermediate = 1 μg/mL, resistant ≥ 2 μg/mL) provide reliable categorization of bacterial susceptibility with minimal misclassification risk [3].
The validation studies included diverse Enterobacterales species with varying resistance mechanisms to ensure the robustness of sulopenem susceptibility testing. Isolates tested included Citrobacter spp. (n = 64), Enterobacter spp. (n = 81), Escherichia coli (n = 2,148 including 355 ESBL-positive isolates), Klebsiella pneumoniae (n = 302 including 87 ESBL-positive isolates), Proteus mirabilis (n = 89), and other clinically relevant Enterobacterales. The consistent performance across this diverse collection confirms that sulopenem susceptibility testing methods provide accurate results regardless of species or common resistance mechanisms. This comprehensive validation supports the implementation of these testing methods in clinical microbiology laboratories for reliable guidance of sulopenem therapy [3].
Table 3: In vitro activity of sulopenem against contemporary Enterobacterales clinical isolates
| Organism Group | n | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible (≤0.5 mg/L) |
|---|---|---|---|---|
| All Enterobacterales | 1086 | 0.03 | 0.25 | 98.0 |
| E. coli (ESBL-phenotype) | * | 0.03 | 0.06 | * |
| K. pneumoniae (ESBL-phenotype) | * | 0.06 | 0.12 | * |
| Ciprofloxacin-non-susceptible | * | 0.03-0.12 | 0.12-0.5 | * |
| Nitrofurantoin-non-susceptible | * | 0.03-0.12 | 0.12-0.5 | * |
| SXT-non-susceptible | * | 0.03-0.12 | 0.12-0.5 | * |
Note: Specific isolate numbers for subgroups not provided in source; MIC ranges represent variation across different resistance profiles. SXT = trimethoprim/sulfamethoxazole. Data adapted from [2].
Recent surveillance studies demonstrate that sulopenem exhibits potent in vitro activity against contemporary clinical isolates of Enterobacterales, with an MIC₅₀/MIC₉₀ of 0.03/0.25 mg/L overall, inhibiting 98.0% of isolates at the proposed susceptible breakpoint of ≤0.5 mg/L. This potent activity is maintained against clinically important resistant phenotypes, including ESBL-producing E. coli (MIC₅₀/MIC₉₀ of 0.03/0.06 mg/L) and ESBL-producing K. pneumoniae (MIC₅₀/MIC₉₀ of 0.06/0.12 mg/L). Notably, sulopenem remains active against isolates resistant to commonly used oral agents for UTI treatment, including ciprofloxacin-non-susceptible, nitrofurantoin-non-susceptible, and trimethoprim/sulfamethoxazole-non-susceptible subsets, with MIC₉₀ values ranging from 0.12 to 0.5 mg/L across these resistant populations. This consistent activity against multidrug-resistant uropathogens highlights sulopenem's potential value in addressing the challenge of antimicrobial resistance in community-acquired infections [2].
Based on comprehensive correlation studies between MIC values and clinical outcomes, the following interpretive criteria have been proposed for sulopenem susceptibility testing against Enterobacterales. For broth microdilution testing, the breakpoints are: susceptible ≤ 0.5 μg/mL, intermediate = 1 μg/mL, and resistant ≥ 2 μg/mL. The corresponding zone diameter correlates for disk diffusion testing are currently under development by CLSI, with preliminary data supporting the 2-μg disk content as optimal for discrimination between susceptible and resistant populations. These breakpoints have been validated through error rate bounding analyses that demonstrated minimal interpretive errors (no very major errors and only one major error across 2,856 Enterobacterales isolates), confirming their reliability for categorizing bacterial susceptibility to sulopenem [3].
When performing sulopenem susceptibility testing, several technical considerations are essential for obtaining accurate results. The storage conditions of sulopenem powders and prepared solutions significantly impact stability - stock solutions should be prepared fresh or stored at -70°C or lower in non-self-defrosting freezers if not used immediately. The cation content of Mueller-Hinton broth is particularly critical for carbapenem antibiotics, as deviations from recommended calcium and magnesium concentrations may affect MIC results. Additionally, inoculum density must be carefully controlled, as heavy inoculums may lead to falsely elevated MICs due to increased inoculum effect. For organisms with indeterminate results or those exhibiting borderline susceptibility, confirmation testing by both broth microdilution and disk diffusion methods is recommended. These technical considerations, combined with adherence to standardized methodologies and routine quality control, ensure the reliability of sulopenem susceptibility testing in both research and clinical laboratory settings [3] [2].
Sulopenem represents a valuable addition to the antimicrobial armamentarium with potent activity against multidrug-resistant Enterobacterales, including ESBL-producing strains. The susceptibility testing methods outlined in these application notes provide researchers and clinicians with standardized protocols for reliable determination of sulopenem MIC values and categorical susceptibility interpretations. The excellent reproducibility of both broth microdilution and disk diffusion methods, combined with minimal interpretive errors observed in validation studies, supports the implementation of these testing methodologies across diverse laboratory settings. As sulopenem enters clinical use, ongoing surveillance of its activity against contemporary clinical isolates and monitoring for emerging resistance will be essential for maintaining its utility in the face of evolving bacterial resistance mechanisms.
Sulopenem is a novel thiopenem antibiotic with both intravenous and oral formulations, making it uniquely suited for step-down therapy in multidrug-resistant infections. The oral formulation, sulopenem etzadroxil, is co-administered with probenecid, which functions as an organic anion transport inhibitor to delay renal excretion of sulopenem and significantly enhance its systemic exposure [1]. Sulopenem exhibits potent activity against a broad spectrum of Gram-negative and Gram-positive pathogens, including fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, positioning it as a promising therapeutic option for urinary tract infections (UTIs) caused by multidrug-resistant pathogens [2] [3].
The bactericidal activity of sulopenem results from its inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Studies have demonstrated that sulopenem exhibits the highest binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6 [1]. This distinctive binding profile differentiates it from other β-lactam antibiotics and may contribute to its efficacy against resistant strains. Sulopenem etzadroxil/probenecid (marketed as Orlynvah) received FDA approval for the treatment of uncomplicated UTIs caused by designated microorganisms including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult females with limited alternative treatment options [1].
Understanding the relationship between pharmacokinetic parameters and pharmacodynamic outcomes is essential for optimizing sulopenem dosing regimens, particularly for urinary tract infections where adequate drug exposure at the site of infection is critical.
The primary PK/PD index correlating with sulopenem efficacy is the percentage of time that free drug concentrations remain above the minimum inhibitory concentration (f%T>MIC) [4]. This relationship was established through comprehensive dose-fractionation and dose-ranging studies using a one-compartment in vitro infection model that simulated human free-drug plasma concentration-time profiles. Researchers exposed various Enterobacterales clinical isolates to dynamically changing sulopenem concentrations mimicking those achieved in humans following oral administration.
Critical exposure targets identified through these studies include a 40.9% fT>MIC to achieve net bacterial stasis, 50.2% fT>MIC for a 1-log₁₀ CFU/mL reduction, and 62.6% fT>MIC for a 2-log₁₀ CFU/mL reduction in bacterial burden over 24 hours [4]. These targets provide essential benchmarks for designing effective dosing regimens that maximize bacterial killing while minimizing the development of resistance.
The following diagram illustrates the conceptual relationship between sulopenem exposure and antimicrobial effect:
The following table summarizes key pharmacokinetic parameters for sulopenem following oral administration of sulopenem etzadroxil 500 mg/probenecid 500 mg under fasted and fed conditions:
Table 1: Sulopenem Pharmacokinetic Parameters Following Oral Administration [1]
| Parameter | Fasted State | Fed State (High-Fat Meal) |
|---|---|---|
| Tmax (hours) | 1 | 2 |
| Oral Bioavailability | 40% | 64% |
| Apparent Vd (L) | 134 | 92.09 |
| Elimination Half-life (hours) | 1.18 | 1.28 |
| Renal Excretion (unchanged) | 3.1% | Not specified |
| Fecal Excretion (unchanged) | 26.9% | Not specified |
Note: Probenecid co-administration increases systemic exposure to sulopenem by reducing its renal tubular secretion. A high-fat meal significantly enhances oral bioavailability, recommending administration with food for optimal exposure.
Table 2: Sulopenem Pharmacodynamic Targets for Enterobacterales [4]
| PK/PD Index | Target Value | Effect on Bacterial Burden |
|---|---|---|
| f%T>MIC | 40.9% | Net bacterial stasis |
| f%T>MIC | 50.2% | 1-log₁₀ CFU/mL reduction |
| f%T>MIC | 62.6% | 2-log₁₀ CFU/mL reduction |
Note: These targets were established using a one-compartment in vitro infection model simulating human free-drug plasma concentrations following oral administration against Enterobacterales isolates with MIC values ranging from 0.03 to 0.5 mg/L.
Table 3: In Vitro Activity of Sulopenem Against Enterobacterales from Urinary Tract Infections [3]
| Organism Category | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible (≤0.5 mg/L) |
|---|---|---|---|
| All Enterobacterales (n=1086) | 0.03 | 0.25 | 98.0% |
| ESBL E. coli | 0.03 | 0.06 | Not specified |
| ESBL K. pneumoniae | 0.06 | 0.12 | Not specified |
| Ciprofloxacin-non-susceptible | 0.03-0.12 | 0.12-0.5 | Not specified |
| MDR community isolates | 0.03-0.12 | 0.12-0.5 | Not specified |
Note: Sulopenem demonstrates potent activity against contemporary urinary isolates, including those with resistant phenotypes. Testing conducted using CLSI broth microdilution reference method against isolates from US medical centers.
Purpose: To characterize the pharmacokinetic-pharmacodynamic relationship of sulopenem against Enterobacterales and identify exposure targets predictive of clinical efficacy [4].
Methodology:
Validation: The model should demonstrate that f%T>MIC shows the strongest correlation with bacterial burden reduction (r² = 0.90), confirming it as the primary PK/PD driver [4].
Purpose: To quantify the concentration-dependent bactericidal activity of sulopenem and determine the rate and extent of bacterial killing [2].
Methodology:
Expected Results: Sulopenem should demonstrate concentration-dependent bactericidal activity at 8× MIC against all tested isolates within 24 hours, with most isolates (5/6) showing this activity within 8 hours [2].
The following diagram illustrates the experimental workflow for assessing sulopenem activity:
Purpose: To evaluate antibiotic interactions between sulopenem and comparator agents, identifying synergistic, indifferent, or antagonistic combinations [2].
Methodology:
Expected Results: Most sulopenem combinations (87.5%) demonstrate indifference, with synergy observed specifically with trimethoprim-sulfamethoxazole against E. coli strains and with gentamicin against K. pneumoniae. No antagonistic combinations should be observed [2].
Purpose: To quantify the persistent suppression of bacterial growth after limited antibiotic exposure and the extended effect when followed by sub-MIC concentrations [2].
Methodology:
Expected Results: Sulopenem typically produces PAE intervals of 0.0-0.7 hours at 1×, 5×, or 10× MIC. When followed by sub-MIC exposure (0.5× MIC), all isolate combinations demonstrate PAE-SME values >4.8 hours, indicating prolonged growth suppression [2].
Several mechanisms can confer resistance to sulopenem, which researchers should consider when designing studies and interpreting results:
For reliable susceptibility testing of sulopenem against clinical isolates:
Sulopenem represents a significant advancement in the antimicrobial arsenal against multidrug-resistant urinary tract infections, particularly given its dual intravenous and oral formulations that facilitate step-down therapy. The comprehensive pharmacokinetic and pharmacodynamic data presented in these application notes provide researchers with robust methodologies for evaluating sulopenem's efficacy and characterizing its activity against contemporary pathogens.
The experimental protocols outlined—including the in vitro infection model, time-kill kinetics, checkerboard synergy testing, and PAE/PAE-SME determinations—offer standardized approaches for generating comparable data across research laboratories. The identification of f%T>MIC as the primary PK/PD driver with well-defined target values (40.9% for stasis, 50.2% for 1-log kill, and 62.6% for 2-log kill) provides clear benchmarks for future dose optimization and regimen design.
Sulopenem's potent in vitro activity against contemporary urinary isolates, including resistant phenotypes such as ESBL-producing Enterobacterales and strains resistant to other oral agents, supports its continued development and clinical investigation. Further research should focus on establishing correlates between these in vitro parameters and clinical outcomes across various infection types and patient populations.
Sulopenem is a thiopenem antibiotic with both intravenous and oral formulations. The oral prodrug, sulopenem etzadroxil, is co-formulated with probenecid to enhance its pharmacokinetic profile [1] [2].
The FDA approval for sulopenem etzadroxil/probenecid (Orlynvah) for uUTI in adult women was based on positive results from several Phase 3 clinical trials, including SURE 1 and REASSURE [3]. The table below summarizes the efficacy outcomes from key studies.
Table 1: Summary of Clinical Trial Efficacy Outcomes for Sulopenem in uUTI
| Trial & Comparison | Study Population | Overall Success Rate* (%) | Difference (95% CI) | Outcome |
|---|
| SURE 1 [1] Sulopenem vs. Ciprofloxacin | mMITT-R (Cipro-R pathogens) | 62.6 vs. 36.0 | 26.6 (15.1 to 37.4) | Superiority met (P < 0.001) | | | mMITT-S (Cipro-S pathogens) | 66.8 vs. 78.6 | -11.8 (-18.0 to -5.6) | Non-inferiority not met | | | Combined mMITT | 65.6 vs. 67.9 | -2.3 (-7.9 to 3.3) | Non-inferiority met | | REASSURE [5] Sulopenem vs. Amoxicillin/Clavulanate | Primary mMITT | 60.9 vs. 55.6 | 5.4 (-0.8 to 11.5) | Non-inferiority met | | | Amox/Clav-S pathogens | 61.7 vs. 55.0 | 6.7 (0.3 to 13.0) | - | | | Amox/Clav-R pathogens | 52.4 vs. 68.0 | -15.6 (-37.5 to 9.1) | - |
*Overall success is a composite of clinical cure and microbiologic eradication (<10³ CFU/mL) at the test-of-cure visit (Day 12 for SURE 1). mMITT: microbiologic modified intent-to-treat; R: Resistant; S: Susceptible.
The following protocol is based on the approved use of Orlynvah and evidence from clinical trials.
Indication: Treatment of uncomplicated urinary tract infections (uUTIs) caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult women who have limited or no alternative oral antibacterial treatment options [3] [4].
Contraindications:
Dosage and Administration:
Supportive Measures: Patients should be advised to drink plenty of fluids during treatment to help reduce the risk of uric acid kidney stones [6].
For scientists designing in vivo or clinical efficacy studies, the following methodology from the SURE 1 trial serves as a robust reference [1].
Understanding the safety profile is crucial for risk-benefit assessment.
Table 2: Common and Serious Adverse Events Associated with Sulopenem/probenecid
| Category | Event | Incidence (or information) |
|---|---|---|
| Common Adverse Events [3] [5] | Diarrhea | ~10% (up to 12.4% in some trials) |
| Nausea | ~4% | |
| Vulvovaginal fungal infection | ~2% | |
| Headache | ~2% | |
| Vomiting | ~2% | |
| Serious Risks & Warnings [6] [4] | Hypersensitivity reactions | May include angioedema and anaphylaxis. Discontinue if occurs. |
| C. difficile-Associated Diarrhea (CDAD) | Can occur during or >2 months post-treatment. | |
| Exacerbation of Gout | May occur in patients with a history of gout. | |
| Drug Interactions | Contraindicated with ketorolac. Not recommended with ketoprofen. |
The clinical development of sulopenem for UTI followed a structured pathway to establish efficacy in different patient populations, visualized below.
Sulopenem etzadroxil/probenecid represents a significant advancement in oral antibiotic options, particularly for uUTIs caused by multidrug-resistant pathogens.
Sulopenem, a novel penem antibiotic with both intravenous and oral formulations, is being developed to treat multidrug-resistant urinary tract infections [1] [2]. Resistance to sulopenem can arise through several mechanisms, including the action of efflux pumps [1].
The MexAB-OprM efflux pump in Pseudomonas aeruginosa is explicitly identified as a mechanism that can confer resistance to sulopenem [1]. For E. coli, a major target of sulopenem, resistance is also associated with the presence of efflux pumps, though a specific system is not named in the available literature [1]. The generalized mechanism of efflux-mediated resistance is illustrated below.
This protocol helps determine if resistance in your isolate is due to active efflux.
| Scenario | MIC without EPI | MIC with EPI | Interpretation |
|---|---|---|---|
| Positive for Efflux | High (Resistant) | ≥4-fold decrease | Efflux is a significant resistance mechanism [3]. |
| Negative for Efflux | High (Resistant) | No change or <4-fold decrease | Resistance is primarily due to other mechanisms (e.g., enzymatic hydrolysis, altered PBPs) [1]. |
| Inconclusive | - | - | Check EPI solubility and toxicity by including a growth control well with only EPI and inoculum. No growth inhibition should be observed. |
If the phenotypic assay suggests efflux activity, proceed with genotypic analysis. The following workflow outlines the key steps, focusing on the RND family of pumps common in Gram-negative bacteria [4].
Q1: Besides efflux pumps, what other mechanisms confer resistance to sulopenem? Resistance to sulopenem is multifactorial. Key mechanisms include:
Q2: My phenotypic assay was inconclusive. What are the next steps?
For researchers in drug development, the sulopenem-ASB finding presents a classic challenge in clinical endpoint interpretation. Below are key considerations and proposed methodologies for further investigation.
FAQ 1: What is the clinical significance of the higher asymptomatic bacteriuria rate with sulopenem?
FAQ 2: What are the leading hypotheses for this observation? Researchers should explore these non-mutually exclusive hypotheses:
FAQ 3: What experimental approaches can we use to investigate this? To de-risk this issue in future antibiotic development, consider the following investigative protocols:
| Investigation Area | Proposed Experimental Methodology |
|---|---|
| PK/PD Modeling | Conduct in vitro time-kill studies and urinary PK modeling in humans. Determine the probability of target attainment for various dosing regimens against common uropathogens. This helps assess if optimized dosing can achieve more complete eradication [6] [5]. |
| Mechanism of Persistence | Use in vitro biofilm models to test if sulopenem has reduced activity against bacteria in a biofilm state within the bladder. Perform transcriptomic analysis on bacterial isolates collected post-treatment to identify potential persistence pathways. |
| Microbiome Impact | Design longitudinal cohort studies with serial urine and stool samples. Use 16S rRNA sequencing and culture to track dynamic changes in the gut and urinary microbiota during and after sulopenem therapy, comparing outcomes between patients with and without post-treatment ASB. |
The diagram below illustrates a structured workflow for investigating the cause of asymptomatic bacteriuria in antibiotic clinical trials.
It is important for researchers to note that across trials, both intravenous and oral formulations of sulopenem were well-tolerated, with a safety profile comparable to ciprofloxacin and ertapenem [4] [1]. The most common adverse events were diarrhea, nausea, and headache, with low rates of discontinuation due to adverse events [4] [5]. This indicates that the ASB finding was not associated with overall safety concerns.
The table below summarizes the incidence of gastrointestinal adverse reactions reported in clinical trials for sulopenem compared to other antibiotics.
| Adverse Reaction | ORLYNVAH (Sulopenem) (N=1932) | Amoxicillin/Clavulanate (N=1107) | Ciprofloxacin (N=822) |
|---|---|---|---|
| Diarrhea | 10% (194) [1] | 4% (45) [1] | 3% (21) [1] |
| Nausea | 4% (80) [1] | 3% (32) [1] | 4% (30) [1] |
| Vomiting | 2% (29) [1] | 0.4% (4) [1] | 1% (11) [1] |
| Leading to Discontinuation | 1% (21/1932) [1] | N/A | N/A |
| Leading to Discontinuation (Diarrhea) | 0.3% (5/1932) [1] | N/A | N/A |
Most diarrhea cases are mild, with a low rate of treatment discontinuation (only 0.3% for diarrhea) [1]. However, it is critical to monitor for Clostridioides difficile-associated diarrhea (CDAD), which can occur up to two months after antibiotic administration [2] [3]. Symptoms of CDAD include severe, persistent, or watery diarrhea, blood in stool, fever, and severe abdominal cramps [4].
For researchers analyzing this adverse event, the following methodological details from pivotal trials are essential.
1. Key Clinical Trial Design A 2025 double-blind, randomized, controlled, non-inferiority trial (139 sites in the US) provides primary safety data [5].
2. Systematic Review Methodology A 2025 systematic review (following PRISMA guidelines) synthesized evidence on sulopenem's safety and efficacy [6].
The following diagram illustrates the pathophysiology of sulopenem-associated diarrhea and the recommended decision pathway for management, which can inform preclinical and clinical research.
Diagram Title: Sulopenem-Associated Diarrhea Management Pathway
Key Considerations for Researchers:
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of sulopenem against contemporary clinical isolates of Enterobacterales, including resistant phenotypes [1] [2].
| Organism or Phenotype | Sulopenem MIC₅₀ (mg/L) | Sulopenem MIC₉₀ (mg/L) | % Inhibited at ≤0.5 mg/L | % Inhibited at ≤1 mg/L |
|---|---|---|---|---|
| All Enterobacterales (n=1086-1647) | 0.03 | 0.25 | 98.0% | 99.2% [1] [2] |
| Escherichia coli (including ESBL-phenotype) | 0.03 | 0.03 - 0.06 | 100.0% (at ≤1 mg/L) | - |
| Klebsiella pneumoniae (including ESBL-phenotype) | 0.03 - 0.06 | 0.12 - 1 | 98.8% (at ≤1 mg/L) | - |
| Ciprofloxacin-non-susceptible | 0.03 - 0.06 | 0.12 - 0.5 | - | - |
| Nitrofurantoin-non-susceptible | 0.03 - 0.06 | 0.12 - 0.5 | - | - |
| TMP/SMX-non-susceptible | 0.03 - 0.06 | 0.12 - 0.5 | - | - |
Key takeaways:
Understanding resistance is crucial for troubleshooting in vitro results. The primary mechanisms that can affect sulopenem's activity are outlined below [3] [4].
| Mechanism | Description | Impact on Sulopenem |
|---|---|---|
| Enzymatic Degradation | Production of carbapenemases (e.g., KPC, NDM, VIM). ESBLs alone do not confer resistance. | High-level resistance is expected. Cross-resistance with other carbapenems (imipenem, meropenem) occurs [3] [4]. |
| Altered Target Site | Mutations in Penicillin-Binding Proteins (PBPs). | Confers resistance (e.g., in methicillin-resistant Staphylococcus aureus or MRSA) [3]. |
| Reduced Permeability | Loss or mutation of outer membrane porin channels (e.g., OmpF, OmpK36). | Reduced intracellular concentration, potentially leading to increased MICs [3] [4]. |
| Efflux Pumps | Overexpression of efflux systems (e.g., MexAB-OprM in Pseudomonas aeruginosa). | Can export sulopenem out of the cell, reducing efficacy [3]. |
For reliable and reproducible results, adhere to standardized reference methods.
BMD is the CLSI reference method for determining MICs [2] [4].
Disk diffusion provides a qualitative result based on zone diameter [4].
The following diagram illustrates the bactericidal action of sulopenem and how bacterial resistance mechanisms can interfere with it.
Q1: My susceptibility data shows a sulopenem-resistant Enterobacterales isolate. What are the most likely mechanisms? The most probable mechanism is the production of a carbapenemase, leading to cross-resistance with other carbapenems like imipenem and meropenem [3] [4]. You should also investigate porin mutations, especially in isolates that are resistant to ertapenem but susceptible to other carbapenems [3].
Q2: For which infection types does the in vitro data best support the use of sulopenem? The most robust in vitro data supports its use against urinary tract infections (UTIs), particularly those caused by multidrug-resistant Enterobacterales, including ESBL producers [1] [2]. It also shows potent activity against anaerobic bacteria, supporting potential evaluation in intra-abdominal infections [2].
Q3: Why is probenecid co-administered with the oral prodrug, sulopenem etzadroxil? Probenecid inhibits the renal tubular secretion of the active drug, sulopenem. This increases the plasma concentration and systemic exposure of sulopenem, thereby improving its overall bioavailability and efficacy [3] [5].
The table below summarizes the key intrinsic mechanisms that contribute to P. aeruginosa's resistance to sulopenem and other penems.
| Mechanism | Key Components | Role in Penem/Sulopenem Resistance |
|---|---|---|
| Reduced Outer Membrane Permeability [1] [2] [3] | Low porin density (e.g., OprF), restrictive porin channels | Creates a primary physical barrier, significantly slowing antibiotic influx [1]. |
| Efflux Pump Systems [1] [2] [3] | MexAB-OprM (constitutively expressed), MexXY-OprM | Actively exports a wide range of antibiotics; MexAB-OprM is a principal mechanism for intrinsic penem resistance [1]. |
| Chromosomal β-Lactamase (AmpC) [1] [3] | Inducible AmpC cephalosporinase | Contributes to resistance, but is not the primary mechanism for penems; its role becomes critical when efflux is compromised [1]. |
The following diagram illustrates how these mechanisms interact to protect P. aeruginosa from antibiotics like sulopenem.
The foundational understanding of penem resistance comes from a 2001 study that constructed isogenic mutants of P. aeruginosa strain PAO1. The key findings and methods are summarized below [1].
| Bacterial Strain | Key Genotype/Phenotype | Implication for Penem Resistance |
|---|---|---|
| PAO1 (Wild-type) | Functional OM barrier, MexAB-OprM, AmpC | High intrinsic resistance to penems [1]. |
| KG2225 | mexA::res-ΩSm (defective MexAB-OprM) |
Increased susceptibility to penems; identifies efflux as a key mechanism [1]. |
| KG2504 | ampC::ΩSm (defective AmpC β-lactamase) |
Minimal change in penem susceptibility; AmpC is not the primary mechanism [1]. |
| KG2505 | mexA::res-ΩSm ampC::ΩSm (defective efflux and AmpC) |
Significantly increased susceptibility; combination of defects has a synergistic effect [1]. |
| PAO1/pKMF010 | Expresses E. coli OmpF porin | Compromised OM barrier increases penem susceptibility [1]. |
Construction of Isogenic Mutants:
mexA and ampC in the wild-type PAO1 background [1].Modifying the Outer Membrane Barrier:
ompF under an inducible promoter into P. aeruginosa [1].Susceptibility Testing (MIC Determination):
Competition Assays for PBP Affinity:
Q: Our susceptibility testing shows sulopenem is inactive against a clinical P. aeruginosa isolate. Is this expected? A: Yes, this is a typical finding due to intrinsic resistance. Wild-type P. aeruginosa is expected to be non-susceptible to sulopenem primarily because of its efflux pumps and outer membrane barrier [1] [3].
Q: If I knock out the MexAB-OprM efflux pump, will the strain become fully susceptible to sulopenem?
A: Not necessarily. While knockout of mexAB-oprM significantly increases susceptibility, reducing resistance to a level comparable to susceptible bacteria like E. coli typically requires the additional loss of either the outer membrane barrier or AmpC β-lactamase activity [1]. This demonstrates the interplay of multiple mechanisms.
Q: Does P. aeruginosa produce a carbapenemase that hydrolyzes sulopenem? A: No, the high intrinsic resistance is not due to an innate, potent carbapenemase. The chromosomally encoded AmpC has weak activity against penems, and the primary defenses are the membrane barrier and efflux [1]. However, acquired carbapenemases (e.g., VIM, IMP) in resistant clones will confer high-level resistance [3].
Q: How can I experimentally demonstrate the contribution of the outer membrane barrier? A: As shown in the foundational study, you can introduce the E. coli OmpF porin gene into P. aeruginosa via a plasmid. A resulting increase in susceptibility indicates the strain's native outer membrane was a significant barrier [1].
What is the activity of sulopenem against CPE? Sulopenem, like other carbapenems, is not effective against Carbapenemase-producing Enterobacterales (CPE). Cross-resistance is expected because CPE produce enzymes that hydrolyze the beta-lactam ring in carbapenems, the same class to which sulopenem belongs. Its development is targeted more at pathogens harboring Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC enzymes, not carbapenemases [1] [2].
What are the established susceptibility testing methods for sulopenem? Standardized methods for susceptibility testing of sulopenem are under development. Key findings from recent studies include:
How should a CPE isolate be handled in a sulopenem study? If you encounter a CPE isolate during your research, follow the workflow below to troubleshoot and characterize the resistance. Accurate detection of carbapenemase production is a critical first step.
1. Phenotypic Detection of Carbapenemase Activity using UPLC-MS/MS This method provides a highly sensitive and specific phenotypic detection of carbapenemase activity by directly measuring the hydrolysis of carbapenem antibiotics [3].
2. Disk Diffusion Susceptibility Testing for Sulopenem This is a standardized method to determine the susceptibility of Enterobacterales to sulopenem [2].
The tables below summarize key in vitro and pharmacokinetic data for sulopenem.
Table 1: In Vitro Activity of Sulopenem Against Selected Bacterial Groups [1]
| Bacterial Group | Characteristics | Sulopenem Activity (Relative to Comparators) |
|---|---|---|
| Gram-positive Aerobes | MSSA, Enterococcus faecalis, Listeria monocytogenes | Greater than meropenem and ertapenem |
| Gram-negative Aerobes | ESBL-producing E. coli, CTX-M, Amp-C, MDR phenotypes | Nearly identical to ertapenem and meropenem |
| Gram-negative Aerobes | Pseudomonas aeruginosa | No appreciable activity |
| Anaerobes | Bacteroides fragilis | Identical or slightly greater than imipenem |
Table 2: Key Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Subjects [1]
| Parameter | Value Range |
|---|---|
| Volume of Distribution (Vd) | 15.8 - 27.6 L |
| Total Clearance (CLT) | 18.9 - 24.9 L/h |
| Elimination Half-Life (t½) | 0.88 - 1.03 hours |
| Renal Clearance (CLR) | 8.0 - 10.6 L/h |
| % Recovered Unchanged in Urine | 35.5% ± 6.7% (after 1000 mg dose) |
| Trial Name / Indication | Non-Inferiority Margin | Primary Endpoint & Population | Comparator | Outcome vs. Non-Inferiority |
|---|---|---|---|---|
| REASSURE (uUTI) [1] [2] [3] | 10% [1] | Overall success (clinical + microbiologic) at Day 12 in micro-MITT population [1] | Oral Amoxicillin/Clavulanate [1] | Met non-inferiority; demonstrated statistical superiority in the susceptible population [1] [3] |
| cUTI/Pyelonephritis [4] [5] | 10% (implied) | Overall success (clinical + microbiologic) at Day 21 in micro-MITT population [4] [5] | IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-Clavulanate [4] | Did not meet non-inferiority (67.8% vs 73.9%; difference -6.1%, 95% CI: -12.0 to -0.1%) [4] |
For researchers designing similar trials, the methodologies from these studies provide a robust reference.
REASSURE Trial Design (uUTI)
cUTI Trial Design
The following diagram illustrates the high-level workflow and decision points for establishing non-inferiority in these types of clinical trials.
| FAQ Question | Brief Summary of Current Evidence |
|---|---|
| Has sulopenem demonstrated treatment failure in clinical trials? | Yes, a Phase 3 trial for complicated UTIs (cUTI) did not meet non-inferiority vs. ertapenem, indicating higher failure rates [1]. |
| In which UTI type was failure observed? | Failure was specifically documented in complicated UTIs (cUTI), including acute pyelonephritis [1]. Evidence for uncomplicated UTIs (uUTI) is more favorable [2]. |
| What was the primary cause of failure? | The failure was driven by a higher rate of asymptomatic bacteriuria at the test-of-cure visit in the sulopenem group [1]. |
| Are there known risk factors for UTI treatment failure? | Yes. Postmenopausal age (≥52 years) is a significant independent risk factor for clinical and microbiological failure in women with lower UTIs [3]. |
The table below synthesizes key quantitative outcomes from major clinical trials investigating sulopenem for UTIs.
Table 1: Summary of Sulopenem Clinical Trial Outcomes in UTIs
| Trial Focus & Population | Comparator | Primary Endpoint & Timepoint | Sulopenem Success Rate | Comparator Success Rate | Difference & 95% CI | Notes & Key Subgroups |
|---|
| cUTI (Phase 3 Trial) [1] Microbiologic mITT (n=884) | IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-clavulanate | Overall success (clinical + microbiologic eradication) at Test-of-Cure (Day 21) | 67.8% | 73.9% | -6.1% (-12.0%, -0.1%) | Non-inferiority not met. Driven by lower asymptomatic bacteriuria rates in ertapenem→ciprofloxacin subgroup. | | uUTI (Systematic Review) [2] | Ciprofloxacin | Test-of-Cure results | 62.6% | 35.0% | - | Data from a subgroup with ciprofloxacin-resistant infections, showing sulopenem's potential utility. | | uUTI (Systematic Review) [2] | Amoxicillin-Clavulanate | Not Specified | Equal or Superior | - | - | Among resistant strains, sulopenem/probenecid was non-inferior or superior. |
For researchers investigating sulopenem, here are standardized protocols for key laboratory analyses cited in the literature.
Protocol 1: Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination [4]
Protocol 2: Disk Diffusion Susceptibility Testing [4]
The following workflow outlines a systematic approach for diagnosing potential causes of sulopenem treatment failure in a research or clinical trial context.
Sulopenem, like other β-lactam antibiotics, must penetrate the bacterial outer membrane to reach its target. Bacteria can develop resistance by altering the structure of this membrane, specifically by changing the proteins and lipids that control what enters the cell [1]. The diagram below illustrates how these changes prevent the antibiotic from working.
Diagram 1: Mechanism of Outer Membrane-Mediated Resistance to Sulopenem.
Detecting alterations involves a combination of phenotypic and genotypic methods. The table below summarizes the key experimental approaches.
| Method | What It Detects | Key Experimental Steps | Interpretation & Troubleshooting |
|---|
| Antibiotic Susceptibility Testing (AST) [2] | Changes in Minimum Inhibitory Concentration (MIC) | 1. Perform broth microdilution for Sulopenem. 2. Use standard guidelines (e.g., CLSI/EUCAST). 3. Compare MIC to susceptible breakpoints. | An elevated MIC suggests resistance. Rule out other mechanisms (e.g., efflux pumps, β-lactamase production) with additional tests. | | Porin Expression Analysis [1] [3] | Loss or reduction of porin proteins (e.g., OmpF, OmpC). | 1. Isolate outer membrane proteins. 2. Separate via SDS-PAGE. 3. Detect porins with Western Blot [4]. | Fainter or absent bands for specific porins indicate downregulation. Ensure protein load is consistent; use a housekeeping membrane protein as a control. | | Lipopolysaccharide (LPS) Profiling [1] | Modifications to LPS structure (e.g., "rough" mutants). | 1. Extract LPS using hot phenol-water method. 2. Separate by gel electrophoresis (e.g., DOC-PAGE). 3. Visualize with silver staining. | A "ladder" pattern indicates smooth LPS (more resistant). A lack of laddering indicates rough LPS (often more susceptible to some drugs). | | Genotypic Detection [3] | Mutations in porin genes (e.g., ompF, ompK36). | 1. PCR amplify porin genes. 2. Perform Sanger sequencing. 3. Compare sequence to wild-type reference. | Identify nonsense/missense mutations or frameshifts that truncate or alter the porin protein. Correlate with phenotypic data. |
This protocol is a starting point for preparing samples for SDS-PAGE and Western Blot analysis [1].
A single mechanism is often not enough for high-level resistance. In clinical isolates, porin loss is frequently found together with other mechanisms, such as the production of β-lactamase enzymes (like CTX-M ESBLs or carbapenemases) or the upregulation of efflux pumps (like MexAB-OprM in Pseudomonas aeruginosa) [5] [2]. This combination creates a synergistic effect, significantly increasing resistance levels. Therefore, when investigating Sulopenem resistance, a comprehensive approach that checks for all major mechanisms is crucial.
| Parameter | Sulopenem etzadroxil/probenecid | Ciprofloxacin | Notes & Context |
|---|---|---|---|
| Overall Success (Combined mMITT Population) [1] | 65.6% | 67.9% | Met statistical non-inferiority |
| Ciprofloxacin-Susceptible Pathogens (mMITT-S) [1] [2] | 66.8% | 78.6% | Did not meet non-inferiority; driven by higher asymptomatic bacteriuria with sulopenem |
| Ciprofloxacin-Non-Susceptible Pathogens (mMITT-R) [1] [2] | 62.6% | 36.0% | Demonstrated statistical superiority (p < 0.001) |
| Common Adverse Event (Diarrhea) [1] [2] | 12.4% | 2.5% | More frequent with sulopenem |
The data in the summary table primarily comes from the SURE-1 Phase 3 clinical trial. Here is a detailed breakdown of its methodology for professional evaluation [1] [2].
Understanding the distinct mechanisms of action is key to interpreting the clinical data, especially regarding resistance.
Diagram: Comparison of Antibacterial Mechanisms and Resistance. QRDR: Quinolone Resistance-Determining Regions.
The differing mechanisms explain the clinical efficacy profile [3] [4]:
The superior performance of sulopenem against non-susceptible pathogens is highly relevant given the rising global rates of ciprofloxacin resistance.
For researchers and drug developers, the data on sulopenem highlights several key points:
The table below summarizes key experimental data comparing the activity of sulopenem and meropenem against Enterobacterales.
| Aspect | Sulopenem | Meropenem |
|---|---|---|
| General MIC₉₀ for Enterobacterales | 0.25 mg/L [1] | Typically <4 mg/L (often lower than sulopenem) [2] [3] |
| Activity vs. ESBL-E. coli | MIC₉₀: 0.06 mg/L [1] | MIC₉₀: ≤0.12 mg/L (often slightly more potent) [2] |
| Activity vs. ESBL-K. pneumoniae | MIC₉₀: 0.12 mg/L [1] | MIC₉₀: ≤0.25 mg/L (often slightly more potent) [2] |
| Activity vs. Gram-positive Aerobes | Greater activity than meropenem against Enterococcus faecalis, Listeria monocytogenes, and MSSA [2] | Less active than sulopenem against these Gram-positive species [2] |
| Activity vs. Anaerobes | Similar or slightly greater than imipenem against many, including Bacteroides fragilis [2] | Active, but direct comparative data with sulopenem not specified in results |
| Impact of Major Resistance Mechanisms | Affected by carbapenemases, porin loss, efflux pumps; no activity against P. aeruginosa [2] [4] | Affected by similar mechanisms; retains activity against a portion of P. aeruginosa and other non-fermenters [3] |
The comparative data is derived from standardized reference methods. Here are the typical experimental protocols:
Broth Microdilution (BMD): This is the reference method for determining Minimum Inhibitory Concentrations (MICs) as cited in the studies [4] [1]. The process can be visualized as follows:
Caption: Reference Broth Microdilution (BMD) Workflow.
Disk Diffusion Testing: This method is used to establish correlation between zone diameters and MIC values [4].
Resistance Mechanism Studies: Specific tests are used to identify resistance mechanisms in isolates with elevated MICs:
Table 1: In Vitro Activity of Sulopenem and Imipenem Against Anaerobic Bacteria (MIC in μg/mL) [1] [2]
| Organism (Number of strains tested) | Drug | MIC₅₀ | MIC₉₀ |
|---|---|---|---|
| All Anaerobes (431 isolates) | Sulopenem | 0.25 | 1.0 |
| Imipenem | 0.06 | 1.0 | |
| Bacteroides fragilis (49) | Sulopenem | 0.125 | 0.5 |
| Imipenem | 0.125 | 0.25 | |
| Bacteroides thetaiotaomicron (10) | Sulopenem | 0.25 | 0.5 |
| Imipenem | 0.25 | 0.25 | |
| Bacteroides ovatus (10) | Sulopenem | 0.25 | 0.5 |
| Imipenem | 0.125 | 0.25 | |
| Bacteroides vulgatus (10) | Sulopenem | 0.5 | 1.0 |
| Imipenem | 0.5 | 0.5 | |
| Bacteroides distasonis (11) | Sulopenem | 0.5 | 1.0 |
| Imipenem | 0.5 | 1.0 | |
| Prevotella/Porphyromonas spp. (100) | Sulopenem | 0.06 | 0.25 |
| Imipenem | 0.03 | 0.125 |
Key to MIC values: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the organisms, respectively. A lower MIC indicates greater potency.
The data in Table 1 was generated using a standardized agar dilution method, which is a reference technique for antimicrobial susceptibility testing of anaerobic bacteria [2].
While both are beta-lactam antibiotics, sulopenem and imipenem have distinct structural and pharmacological characteristics.
Table 2: Key Drug Characteristics
| Feature | Sulopenem | Imipenem |
|---|---|---|
| Classification | Penem (thiopenem) | Carbapenem |
| Core Structure | Beta-lactam ring fused with a thiazoline ring (sulfur at position 1) [3] [4] | Beta-lactam ring fused with a pyrroline ring (carbon at position 1) [3] |
| Administration | Oral prodrug (sulopenem etzadroxil) and intravenous formulations [2] [4] | Intravenous only (co-administered with cilastatin) [5] [6] |
| Status | Received FDA approval for uUTIs; phase 3 studies for other indications [7] | FDA-approved since 1985 [5] |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [3] | Inhibition of bacterial cell wall synthesis by binding to PBPs (e.g., PBP-2, PBP-1a, PBP-1b) [5] [6] |
| Stability to DHP-I* | Stable (does not require a co-administered inhibitor) [4] | Rapidly hydrolyzed (requires co-administration with cilastatin) [5] [6] |
*DHP-I: Renal dehydropeptidase-I.
The following diagram illustrates the core mechanistic pathway shared by both drugs, as well as the key pharmacological difference for imipenem.
The table below summarizes key efficacy outcomes for sulopenem and its comparators from pivotal clinical trials.
| Infection Type & Population | Intervention (Duration) | Comparator (Duration) | Primary Endpoint & Timing | Efficacy Outcome (Overall Success%) | Source / Citation |
|---|
| Uncomplicated UTI (uUTI) Patients with ciprofloxacin- non-susceptible (NS) pathogens | Sulopenem etzadroxil/probenecid (5 days) | Ciprofloxacin (3 days) | Clinical + microbiologic response at Day 12 | 62.6% vs. 36.0% (Difference: 26.6%; 95% CI: 15.1 to 7.4; P<0.001) | [1] | | Uncomplicated UTI (uUTI) Patients with ciprofloxacin- susceptible (S) pathogens | Sulopenem etzadroxil/probenecid (5 days) | Ciprofloxacin (3 days) | Clinical + microbiologic response at Day 12 | 66.8% vs. 78.6% (Difference: -11.8%; 95% CI: -18.0 to -5.6) | [1] | | Complicated UTI (cUTI) Overall microbiologic MITT population | IV Sulopenem → Oral Sulopenem (7-10 days total) | IV Ertapenem → Oral Ciprofloxacin† (7-10 days total) | Clinical cure + microbiologic eradication at Day 21 | 67.8% vs. 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1) | [2] | | In Vitro Activity Contemporary Enterobacterales isolates | N/A (Sulopenem MIC50/90) | N/A (Ciprofloxacin MIC) | Minimum Inhibitory Concentration (MIC) | 0.03/0.25 mg/L (Sulopenem) vs. ≥2 mg/L (defining CIP-NS) | [3] [1] |
† Patients in the comparator group received oral ciprofloxacin if the baseline pathogen was susceptible; otherwise, they received amoxicillin-clavulanate [2].
The efficacy data in the table above comes from rigorous clinical trials. Here are the key methodological details:
Supporting the clinical findings, in vitro studies confirm sulopenem's potent activity against resistant pathogens:
The diagram below illustrates the design and primary analysis pathway of the key phase 3 uUTI trial that demonstrated sulopenem's efficacy.
| Trial Name / Indication | Comparator | Primary Endpoint & Population | Efficacy Results | Safety Findings |
|---|
| REASSURE (uUTI) [1] [2] [3] | Oral amoxicillin/clavulanate (Augmentin) | Overall success (clinical cure + microbiologic eradication) at Test-of-Cure (TOC) in micro-MITT population [1]. | • Non-inferiority Met: 60.9% vs 55.6% (Δ 5.4%, 95% CI: -0.8 to 11.5) [2] [3]. • Superiority in Susceptible Subgroup: 61.7% vs 55.0% (Δ 6.7%, 95% CI: 0.3 to 13.0) [1]. | Diarrhea (8.1% vs 4.1%), nausea (4.3% vs 2.9%), and headache (2.2% vs 1.5%) were more frequent with sulopenem [2] [3]. | | cUTI/Pyelonephritis Trial [4] | IV ertapenem → oral ciprofloxacin or amoxicillin-clavulanate | Overall combined response (clinical + microbiologic) at TOC (day 21) in micro-MITT population [4]. | Non-inferiority Not Met: 67.8% vs 73.9% (Δ -6.1%, 95% CI: -12.0 to -0.1%) [4]. | Both IV and oral sulopenem were well-tolerated, with a safety profile comparable to the comparator [4]. | | cIAI Trial [5] | IV ertapenem → oral ciprofloxacin + metronidazole or amoxicillin-clavulanate | Clinical response at TOC (day 28) in MITT population [5]. | Non-inferiority Not Met: Per FDA primary endpoint definition [5]. | Both IV and oral formulations were well-tolerated [5]. |
The following workflow illustrates the common design elements across the Phase 3 trials.
Patient Populations:
Interventions and Comparators:
Primary Endpoints: All three trials used a test-of-cure (TOC) visit several days after treatment completion to assess the primary outcome. For uUTI and cUTI, this was a composite of clinical cure and microbiologic eradication [1] [4] [3].
Sulopenem is a novel penem antibiotic that combines a β-lactam ring with a thiazoline ring [6]. Its mechanism of action, illustrated below, involves inhibiting bacterial cell wall synthesis.
This mechanism provides stability against many β-lactamases, offering a potential treatment option for infections caused by multidrug-resistant pathogens [7] [6]. In the REASSURE trial, 9.2% of patients in the primary population had a baseline pathogen resistant to three or more antibiotic classes, highlighting the clinical need sulopenem addresses [1].
The mixed trial results underline its specific therapeutic niche:
| Trial / Population | Intervention | Comparator | Microbiological Success | Key Findings |
|---|
| REASSURE (uUTI) [1] | Oral Sulopenem/Probenecid | Oral Augmentin | 75.2% | • Statistically superior microbiological success vs. Augmentin (66.7%) • Primary endpoint (overall response) also demonstrated superiority | | Phase 3 (uUTI) - Non-Susceptible Pathogens [2] | Oral Sulopenem | Ciprofloxacin | Significant Superiority | • Demonstrated 26.6% treatment difference in efficacy (composite endpoint) in pathogens non-susceptible to ciprofloxacin • Superior clinical response (83% vs. 62.6%) at Day 12 | | Phase 3 (uUTI) - Overall [2] | Oral Sulopenem | Ciprofloxacin | Higher ASB Rate | • Microbiological outcome differed due to higher Asymptomatic Bacteriuria (ASB) with sulopenem (15.2% vs 7.8%) at Day 12 • Clinical outcomes were equivalent and durable at Day 28 | | SURE-2 (cUTI) [3] | IV → Oral Sulopenem | IV Ertapenem → Oral Comparator | Not Non-Inferior | • Non-inferiority not met for primary composite endpoint • Difference driven by higher asymptomatic bacteriuria rate in sulopenem arm; clinical responses were comparable at other time points |
The data in the table above was generated under rigorous clinical trial conditions. Here are the methodologies for the key studies cited.
REASSURE Trial Design [1]: This was a Phase 3, randomized, double-blind, double-dummy study conducted under an FDA Special Protocol Assessment (SPA).
Earlier Phase 3 Trial vs. Ciprofloxacin [2]: This was a Phase 3 double-blind study.
The efficacy of sulopenem is rooted in its mechanism of action, which is consistent with other β-lactam antibiotics. The following diagram illustrates the drug's pathway for eradicating bacteria and the subsequent evaluation in clinical trials.
When interpreting these results, researchers should consider several nuanced factors:
The table below summarizes the most common adverse reactions (≥2%) from pooled clinical trials in patients with uncomplicated urinary tract infections (uUTI), comparing Sulopenem with other common oral antibiotics [1].
| Adverse Reaction | Sulopenem (N=1932) | Amoxicillin/Clavulanate (N=1107) | Ciprofloxacin (N=822) |
|---|---|---|---|
| Diarrhea | 10% (194) | 4% (45) | 3% (21) |
| Nausea | 4% (80) | 3% (32) | 4% (30) |
| Vulvovaginal mycotic infection | 2% (46) | 1% (13) | 1% (7) |
| Headache | 2% (42) | 2% (17) | 2% (18) |
| Vomiting | 2% (29) | 0.4% (4) | 1% (11) |
Additional safety insights from the clinical program show [1]:
The safety and efficacy data for Sulopenem are primarily derived from two pivotal Phase 3 clinical trials.
The diagram below illustrates the pathway of Sulopenem's clinical development and the integrated process for safety data collection and analysis that supports its known safety profile.
For researchers and drug development professionals, the data indicates:
The following table summarizes the activity of sulopenem and other oral penems against a wide range of β-lactamase-producing Escherichia coli, both alone and in combination with β-lactamase inhibitors [1].
Minimum Inhibitory Concentrations (MIC, µg/mL) of Oral Penems Against Recombinant E. coli Strains [1]
| Strain (β-Lactamase Produced) | β-Lactamase Spectrum | Ambler Class | TEB | TEB-AVI | TEB-TAN | FPN | FPN-AVI | FPN-TAN | SPN | SPN-AVI | SPN-TAN |
|---|---|---|---|---|---|---|---|---|---|---|---|
| E. coli (none) | ≤0.25 | ≤0.125 | ≤0.125 | 1 | 1 | 1 | ≤0.25 | ≤0.125 | ≤0.125 | ||
| E. coli TEM-1 | Narrow | A | ≤0.25 | ≤0.125 | ≤0.125 | 1 | 1 | 1 | ≤0.25 | ≤0.125 | ≤0.125 |
| E. coli SHV-1 | Narrow | A | ≤0.25 | ≤0.125 | ≤0.125 | 2 | 1 | 1 | ≤0.25 | ≤0.125 | ≤0.125 |
| E. coli CTX-M-15 | ESBL | A | 0.5 | ≤0.125 | ≤0.125 | 8 | 1 | 1 | 1 | ≤0.125 | ≤0.125 |
| E. coli KPC-3 | Carbapenemase | A | 8 | 0.25 | 0.5 | >32 | 2 | 2 | 8 | 0.25 | 0.5 |
| E. coli NDM-1 | Carbapenemase | B | 16 | 16 | 0.5 | >32 | >32 | 2 | 16 | 16 | 1 |
Abbreviations: TEB (tebipenem), FPN (faropenem), SPN (sulopenem), AVI (avibactam), TAN (taniborbactam), ESBL (Extended-Spectrum Beta-Lactamase).
The data reveals several key findings for researchers:
The susceptibility data in the table above was generated using a standardized broth microdilution (BMD) method, the reference standard for antimicrobial susceptibility testing (AST) [1] [2]. The core protocol involved:
Sulopenem is a thiopenem β-lactam antibiotic that exerts its bactericidal effect by irreversibly inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis [3] [4]. Its structure provides enhanced stability against many β-lactamases [4] [5].
Research on Mycobacterium abscessus has provided a biochemical rationale for sulopenem's synergy in combination regimens. Mass spectrometry studies demonstrated that sulopenem covalently binds to multiple L,D-transpeptidases (LdtMab2, LdtMab3, LdtMab4) and D,D-carboxypeptidase (DDC). When combined with cefuroxime (which binds to LdtMab2 and PBP B), this dual β-lactam approach simultaneously inactivates several key enzymes in the peptidoglycan synthesis pathway, leading to enhanced bacterial killing [4]. The diagram below illustrates this synergistic mechanism.
| Pathogen | Sulopenem | Tebipenem | Ertapenem | Meropenem | Imipenem |
|---|---|---|---|---|---|
| MSSA (Methicillin-Susceptible S. aureus) | Greater than meropenem and ertapenem [1] | MIC₉₀: 0.025 - 0.125 mg/L [2] | Less than sulopenem [1] | Less than sulopenem [1] | Information Missing |
| MRSA (Methicillin-Resistant S. aureus) | Not active (Altered PBPs) [1] | MIC₉₀: 12.5 - 16 mg/L (Not active) [2] | Information Missing | Information Missing | Information Missing |
| S. pneumoniae | Similar to carbapenems [1] | Active [2] | Information Missing | Information Missing | Information Missing |
| S. pyogenes | Similar to carbapenems [1] | MIC₉₀: ≤0.006 - ≤0.125 mg/L [2] | Information Missing | Information Missing | Information Missing |
| Enterococcus faecalis | Greater than meropenem and ertapenem [1] | Lack of activity [2] | Less than sulopenem [1] | Less than sulopenem [1] | Information Missing |
| Enterococcus faecium | Information Missing | Lack of activity [2] | Information Missing | Information Missing | Information Missing |
| Listeria monocytogenes | Greater than meropenem and ertapenem [1] | Information Missing | Less than sulopenem [1] | Less than sulopenem [1] | Information Missing |
Sulopenem, like other β-lactams, is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis [3]. Its efficacy is best predicted by the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (%fT>MIC) of the pathogen [1] [3].
The following diagram illustrates sulopenem's mechanism of action and primary resistance pathways.
The comparative data primarily come from standardized antimicrobial susceptibility testing methods.
For researchers and drug developers, the data indicates: